molecular formula C10H17NO2 B124121 N-1-Boc-Amino-3-cyclopentene CAS No. 193751-54-1

N-1-Boc-Amino-3-cyclopentene

Cat. No.: B124121
CAS No.: 193751-54-1
M. Wt: 183.25 g/mol
InChI Key: QPKZZWRUFCUFEI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-1-Boc-Amino-3-cyclopentene, also known as tert-Butyl cyclopent-3-en-1-ylcarbamate, is a cyclopentenamine with a protecting group It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

The Boc (tert-butoxycarbonyl) group serves as a protecting group, preventing unwanted reactions at the amine site until it is selectively removed .

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.

Result of Action

This compound is used to explore the feasibility of using small molecules to functionalize Si surfaces with primary amine groups for DNA attachment . This suggests that the compound may facilitate the attachment of DNA to silicon surfaces, potentially influencing the field of bioengineering and biosensors.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-1-Boc-Amino-3-cyclopentene can be synthesized from di-tert-butyl dicarbonate and 1-amino-3-cyclopentene hydrochloride. The reaction typically involves the following steps:

    Starting Materials: Di-tert-butyl dicarbonate and 1-amino-3-cyclopentene hydrochloride.

    Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine.

    Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane, and stirred at room temperature.

Industrial Production Methods: This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-1-Boc-Amino-3-cyclopentene undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-1-Boc-Amino-3-cyclopentene has several applications in scientific research:

Comparison with Similar Compounds

    N-Alloc-Amino-3-cyclopentene: Similar structure but with an allyl carbamate protecting group.

    N-Cbz-Amino-3-cyclopentene: Similar structure but with a benzyl carbamate protecting group.

Comparison:

Properties

IUPAC Name

tert-butyl N-cyclopent-3-en-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKZZWRUFCUFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373520
Record name N-1-Boc-Amino-3-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193751-54-1
Record name N-1-Boc-Amino-3-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 193751-54-1
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Synthesis routes and methods I

Procedure details

To a solution of 3-cyclopentene-1-carboxylic acid (J.-P. Depres and A. E. Greene, J. Org. Chem. 1984, 49:928-931; 29.71 g, 0.261 mole), triethylamine (36.4 mL) in t-butanol (1 L) was added diphenylphosphoryl azide, Aldrich, 97%, 74.0 g, 0.261 mmole). The solution was maintained at 60--C. for 4 hours. Cuprous chloride (1.3 g) was added and stirring continued at ambient temperature for 18 hours. Volatiles were evaporated and the residue was dissolved in methylene chloride (1250 mL) and washed with 10 % aqueous sodium carbonate (2×250 mL) and dried (magnesium sulfate). Volatiles were evaporated and the residue was chromatographed on a silica gel column. Title compound was eluted with chloroform as white crystals, from hexanes (22.63 g, 47%), m.p. 68-70° C.
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1 L
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[Compound]
Name
Cuprous chloride
Quantity
1.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution cooled in an ice-water bath of the above crude product, (tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetic acid ethyl ester, (3.80 g) in THF (35 mL) was added a solution of LiOH (0.0765 mol) in water (35 mL). The mixture was stirred in the ice-water bath for 3 h. The organic material was extracted with CH2Cl2 (30 mL×3), the organic layers were combined and washed with brine (30 mL×2), and the solvent was removed in vacuo. The residue was purified by column chromatography (silica gel, 100% dichloromethane) to obtain white crystals of pure product (53%).
[Compound]
Name
crude product
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0 (± 1) mol
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(tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetic acid ethyl ester
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3.8 g
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35 mL
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0.0765 mol
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35 mL
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ice water
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Yield
53%

Synthesis routes and methods IV

Procedure details

A solution of cyclopent-3-enecarboxylic acid (2.25 g), diphenylphosphoryl azide (4.7 mL), and triethylamine (2.8 mL) in 25 mL toluene was refluxed for 7 h. The mixture was cooled to rt and treated with 10 mL of tert-butanol. The resulting mixture was refluxed for an additional 16 h. The solvents were evaporated and the crude residue was chromatographed with silica gel (1:10 ethyl acetate:hexanes) to give Cyclopent-3-enylcarbamic acid tert-butyl ester (racemic): (2.37 g). Borane-tetrahydrofuran (1.5 M in THF, 20 mL) was added dropwise to a solution of cyclopent-3-enylcarbamic acid tert-butyl ester (1.83 g) in tetrahydrofuran (30 mL) at 0° C. The solution was gradually warmed to rt and stirred for 16 h. The reaction solution was cooled to 0° C. and sodium hydroxide (1 N, 33 mL) was slowly added followed by 30% hydrogen peroxide (33 mL). The resulting mixture was stirred at rt for an additional 5 h and diluted with ethyl acetate (70 mL). The aqueous layer was separated and extracted with ethyl acetate (30 mL×3). The combined organic layers were washed with water and brine, dried over Na2SO4, and concentrated via rotary evaporator. Silica gel chromatography (1:1 ethyl acetate:hexanes) provided 0.25 g of cis-(3-hydroxycyclopentyl)carbamic acid tert-butyl ester (racemic) followed by 1.07 g of the trans isomer. A solution of cis-(3-hydroxycyclopentyl)-carbamic acid tert-butyl ester (201 mg) in dimethylformamide (3 mL) was treated with sodium hydride (60% in mineral oil, 95 mg) at 0° C. After gas evolution had ceased, the mixture was stirred for 30 min at rt. Iodoethane (88 μL) was added to the mixture and the reaction was stirred at rt for 16 h. The excess sodium hydride was destroyed at 0° C. by the careful addition of aqueous ammonium chloride. The resulting mixture was partitioned between ethyl acetate and ammonium chloride and the organic layer was separated and washed with brine. The organic layer was dried over Na2SO4 and concentrated via rotary evaporator. Silica gel chromatography (1:4 ethyl acetate:hexanes) provided cis-(3-ethoxycyclopentyl)carbamic acid tert-butyl ester (racemic) (102 mg). Cis-(3-ethoxycyclopentyl)carbamic acid tert-butyl ester was stirred in 1:1 trifluoroacetic acid:dichloromethane for 0.5 h. The solvent was removed by evaporation to provide cis-3-ethoxycyclopentylamine (racemic).
Quantity
2.25 g
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reactant
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4.7 mL
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reactant
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2.8 mL
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reactant
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25 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-1-Boc-Amino-3-cyclopentene (BACP) used instead of directly attaching amines to silicon surfaces for DNA attachment?

A: Direct attachment of amines, such as 1-amino-3-cyclopentene (ACP), can lead to chemically heterogeneous surfaces []. This heterogeneity can negatively impact the efficiency and specificity of DNA attachment. BACP, with its Boc protecting group, allows for a controlled deprotection process. This results in a more homogeneous surface with a higher density of primary amine groups available for DNA attachment [].

Q2: How does the use of BACP compare to ACP in terms of DNA hybridization stability and specificity?

A: The research indicates that silicon surfaces functionalized with BACP, and subsequently coupled to thio-oligonucleotides, demonstrate excellent stability under hybridization conditions and high specificity for complementary DNA sequences []. While the study doesn't directly compare BACP to ACP in terms of hybridization, the improved surface homogeneity achieved with BACP suggests a potential advantage in achieving consistent and specific DNA hybridization.

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